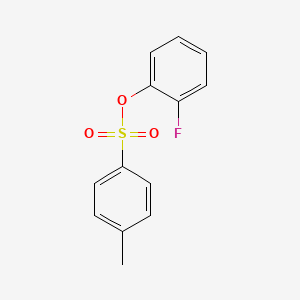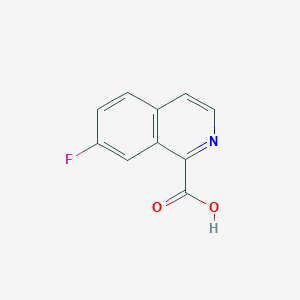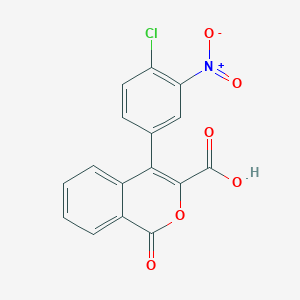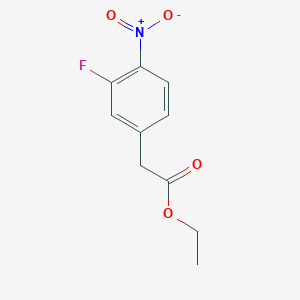
Ethyl 2-(3-fluoro-4-nitrophenyl)acetate
概要
説明
Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is a fluorinated organic compound . It is an ester organic solvent . The molecular formula of this compound is C10H10FNO4 and it has a molecular weight of 227.19 .
Molecular Structure Analysis
The linear formula of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is C10H10FNO4 . Unfortunately, the specific structural details or 3D structure of this compound are not provided in the search results.科学的研究の応用
Fluorescent Probes and Imaging Agents
Fluorescent compounds play a crucial role in biological imaging and diagnostics. Ethyl 2-(3-fluoro-4-nitrophenyl)acetate can be used as a fluorescent probe due to its unique spectral properties. Researchers can label specific cellular components or molecules with this compound, allowing visualization under fluorescence microscopy. Its absorption and emission wavelengths make it suitable for tracking cellular processes, protein localization, and drug delivery studies .
Chemical Synthesis and Medicinal Chemistry
Ethyl 2-(3-fluoro-4-nitrophenyl)acetate serves as a versatile building block in organic synthesis. Medicinal chemists can modify its structure to create novel drug candidates. For instance, by introducing functional groups, researchers can design potential anti-cancer agents, anti-inflammatory drugs, or enzyme inhibitors. The nitro and fluoro substituents provide opportunities for fine-tuning biological activity .
Pesticide Development
Fluorinated compounds often find applications in agrochemicals. Ethyl 2-(3-fluoro-4-nitrophenyl)acetate could serve as a precursor for designing new pesticides. Researchers can explore its reactivity and toxicity to develop environmentally friendly alternatives that target specific pests while minimizing harm to non-target organisms .
Materials Science and Surface Modification
Functionalized esters like Ethyl 2-(3-fluoro-4-nitrophenyl)acetate can enhance material properties. Researchers can incorporate it into polymer matrices or modify surfaces to achieve desired characteristics. For example, it could be used to create hydrophobic coatings, improve adhesion, or introduce specific chemical functionalities .
Photophysical Studies and Spectroscopy
Researchers interested in understanding molecular interactions, excited-state dynamics, and photophysical properties can utilize this compound. Its fluorescence behavior, quantum yield, and photostability can be investigated using techniques such as UV-Vis spectroscopy, fluorescence lifetime measurements, and steady-state fluorescence spectroscopy .
Bioconjugation and Targeted Drug Delivery
Ethyl 2-(3-fluoro-4-nitrophenyl)acetate can be functionalized with biomolecules (e.g., peptides, antibodies) to create targeted drug delivery systems. By attaching it to drug payloads, researchers can enhance drug selectivity and reduce off-target effects. The fluorine atom aids in tracking drug distribution in vivo .
Safety and Hazards
特性
IUPAC Name |
ethyl 2-(3-fluoro-4-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-3-4-9(12(14)15)8(11)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKVAUOQFVWSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-fluoro-4-nitrophenyl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



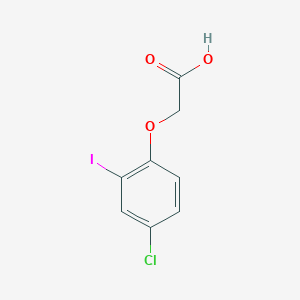
![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3137759.png)
![3-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3137764.png)

![Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate](/img/structure/B3137774.png)
![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)

